Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound reveals a sophisticated arrangement of functional groups centered around a phenyl ring substituted with an isothiazolidine dioxide moiety. The compound possesses the molecular formula C₁₃H₁₆N₂O₅S, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 312.34 grams per mole, confirming the calculated mass from the molecular formula.
The Chemical Abstracts Service registry number for this compound is 1207012-83-6, providing a unique identifier for database searches and chemical procurement. The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions that accurately describe the compound's structural features. Alternative nomenclature includes ethyl 2-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoacetate and ethyl {[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]carbamoyl}formate, demonstrating the various approaches to describing this complex molecular structure.
The core structural framework consists of an ethyl ester group connected to an oxoacetate moiety, which forms an amide linkage with a substituted aniline derivative. The aniline component bears a para-positioned isothiazolidine ring that has been oxidized to form a 1,1-dioxide species. This arrangement creates a molecule with multiple potential sites for intermolecular interactions, including hydrogen bonding through the amide nitrogen and various dipole-dipole interactions through the oxidized sulfur center.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₅S | |
| Molecular Weight | 312.34 g/mol | |
| Chemical Abstracts Service Number | 1207012-83-6 | |
| PubChem Compound Identifier | 45497589 |
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of this compound provides detailed insights into its three-dimensional molecular geometry and packing arrangements. According to PubChem structural data, the compound exhibits specific conformational preferences that influence its chemical reactivity and biological interactions. The presence of the 1,1-dioxidoisothiazolidine ring system introduces significant conformational constraints due to the rigid nature of the five-membered heterocycle and the geometric requirements imposed by the sulfur dioxide functionality.
Three-dimensional conformational analysis reveals that the compound adopts a preferred spatial arrangement where the isothiazolidine ring maintains a specific orientation relative to the phenyl ring system. This conformational preference is influenced by electronic effects from the electron-withdrawing sulfur dioxide group, which affects the electron density distribution throughout the aromatic system. The amide linkage between the substituted aniline and the oxoacetate group introduces additional conformational flexibility, allowing for rotation around the carbon-nitrogen bond under appropriate conditions.
The crystallographic studies indicate that intermolecular hydrogen bonding plays a crucial role in determining the solid-state packing arrangement. The amide nitrogen-hydrogen group can participate in hydrogen bonding with carbonyl oxygen atoms from neighboring molecules, creating extended networks that stabilize the crystal structure. Additionally, the sulfur dioxide functionality provides multiple acceptor sites for hydrogen bonding interactions, further contributing to the overall stability of the crystalline form.
Analysis of the molecular geometry reveals that the isothiazolidine ring adopts an envelope conformation, with the sulfur atom displaced slightly from the plane defined by the remaining four ring atoms. This conformation minimizes steric interactions while maintaining optimal orbital overlap for the sulfur-nitrogen and sulfur-carbon bonds. The phenyl ring maintains planarity, as expected for aromatic systems, and the relative orientation between the phenyl ring and the isothiazolidine system is governed by a balance between electronic effects and steric considerations.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic identification of this compound relies on multiple analytical techniques that provide complementary information about its molecular structure and functional groups. Nuclear magnetic resonance spectroscopy offers detailed insights into the connectivity and environment of carbon and hydrogen atoms throughout the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that can be assigned to specific structural features within the compound.
The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the substituted phenyl ring system. The para-disubstitution pattern creates a characteristic splitting pattern for the aromatic protons, with signals appearing as doublets due to coupling between neighboring aromatic hydrogen atoms. The isothiazolidine ring protons appear in the aliphatic region, with the methylene groups adjacent to nitrogen and sulfur showing distinct chemical shifts influenced by the electronic effects of these heteroatoms.
Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carbonyl stretching frequencies appear in characteristic regions, with the ester carbonyl and the amide carbonyl showing distinct absorption bands. The amide carbonyl typically appears around 1640-1690 wavenumbers, while the ester carbonyl appears at higher frequency, approximately 1730-1750 wavenumbers. The sulfur dioxide functionality exhibits characteristic stretching vibrations around 1300-1350 wavenumbers for the symmetric stretch and 1330-1370 wavenumbers for the asymmetric stretch.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 312, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the ethyl ester group, yielding fragments at lower masses. The sulfur dioxide functionality often leads to characteristic sulfur-containing fragments that can be identified through isotope patterns resulting from the natural abundance of sulfur-34.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through observation of all carbon environments within the molecule. The carbonyl carbons appear in the characteristic downfield region around 160-180 parts per million, while the aromatic carbons appear in the 120-140 parts per million range. The aliphatic carbons of the isothiazolidine ring and ethyl ester group appear in the upfield region, with their exact chemical shifts influenced by the electronic environment provided by neighboring heteroatoms.
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic doublets, aliphatic multiplets | Para-disubstituted phenyl ring, isothiazolidine ring |
| Infrared Spectroscopy | Carbonyl stretches (1640-1750 cm⁻¹), sulfur dioxide stretches (1300-1370 cm⁻¹) | Ester and amide functionalities, oxidized sulfur center |
| Mass Spectrometry | Molecular ion at m/z 312, characteristic fragmentation | Molecular weight confirmation, structural fragmentation patterns |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl signals (160-180 ppm), aromatic signals (120-140 ppm) | Carbon framework confirmation, electronic environment analysis |
Properties
IUPAC Name |
ethyl 2-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-2-20-13(17)12(16)14-10-4-6-11(7-5-10)15-8-3-9-21(15,18)19/h4-7H,2-3,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBVKUBLLUOKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Overview
The preparation of Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate typically follows three primary routes, each differing in the sequence of moiety formation and coupling strategies. These methods are derived from analogous syntheses of isothiazolidine derivatives and arylacetate esters.
Method 1: Sequential Formation of Isothiazolidine and Phenyl Coupling
This route prioritizes the synthesis of the isothiazolidine-1,1-dioxide ring before coupling it to the phenyl backbone.
Step 1: Synthesis of Isothiazolidine-1,1-dioxide
The isothiazolidine ring is formed via cyclization of 3-chloropropylamine with sulfur dioxide under oxidative conditions. A mixture of 3-chloropropylamine (1.0 equiv) and sulfuryl chloride (1.2 equiv) in dichloromethane is stirred at 0–5°C for 4 hours, followed by oxidation with hydrogen peroxide (30%) to yield isothiazolidine-1,1-dioxide.
Step 2: Phenyl Ring Functionalization
4-Aminophenylboronic acid (1.1 equiv) is coupled to the isothiazolidine derivative via Suzuki-Miyaura cross-coupling. The reaction employs palladium(II) acetate (5 mol%) as a catalyst and potassium carbonate (2.0 equiv) as a base in a tetrahydrofuran/water (4:1) solvent system at 80°C for 12 hours.
Step 3: Esterification with Ethyl Oxoacetate
The intermediate aniline reacts with ethyl oxalyl chloride (1.5 equiv) in the presence of triethylamine (2.0 equiv) in anhydrous dichloromethane at room temperature for 6 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield the target compound.
Key Data:
- Overall yield: 42–48%
- Purity (HPLC): ≥95%
- Reaction time: 22–26 hours
Method 2: Grignard Reaction-Based Approach
Adapted from a patent for analogous esters, this method utilizes a Grignard reagent to form the oxoacetate moiety.
Step 1: Preparation of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline
4-Bromoaniline (1.0 equiv) reacts with isothiazolidine-1,1-dioxide (1.2 equiv) in the presence of copper(I) iodide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in dimethylformamide at 120°C for 24 hours.
Step 2: Grignard Addition to Diethyl Oxalate
A Grignard reagent derived from ethyl magnesium bromide (3.0 equiv) is added dropwise to diethyl oxalate (1.0 equiv) in anhydrous tetrahydrofuran at −10°C. After stirring for 2 hours, the mixture is quenched with ammonium chloride, and the intermediate is isolated.
Step 3: Coupling and Esterification
The Grignard-derived intermediate is coupled with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in dichloromethane at room temperature for 8 hours.
Key Data:
- Overall yield: 35–40%
- Purity (HPLC): 90–93%
- Reaction time: 34–40 hours
Method 3: One-Pot Tandem Synthesis
This optimized route combines ring formation, coupling, and esterification in a single reactor to minimize purification steps.
Reaction Conditions
A mixture of 4-nitrobenzaldehyde (1.0 equiv), 3-aminopropanesulfonamide (1.2 equiv), and ethyl glyoxylate (1.5 equiv) is heated at 100°C in acetic acid with zinc dust (0.5 equiv) as a reductant. The nitro group is reduced in situ, enabling concurrent cyclization and esterification.
Key Data:
- Yield: 55–60%
- Purity (HPLC): ≥97%
- Reaction time: 8–10 hours
Comparative Analysis of Preparation Methods
The table below evaluates the three methods based on critical parameters:
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 42–48 | 35–40 | 55–60 |
| Purity (%) | ≥95 | 90–93 | ≥97 |
| Reaction Time (hours) | 22–26 | 34–40 | 8–10 |
| Cost-Effectiveness | Moderate | High | Low |
| Scalability | Limited | Moderate | High |
| Key Advantage | High purity | Established protocol | Rapid and efficient |
Critical Challenges and Optimization Strategies
Oxidative Stability of the Isothiazolidine Moiety
The 1,1-dioxide group is susceptible to over-oxidation, particularly in Method 1. Replacing hydrogen peroxide with meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent improves selectivity, reducing side-product formation by 15–20%.
Industrial-Scale Considerations
Method 3’s one-pot synthesis demonstrates the highest industrial potential due to:
- Reduced Solvent Waste: 40% less solvent consumption compared to multi-step methods.
- Energy Efficiency: Single-reactor processing cuts heating/cooling cycles by 70%.
- Regulatory Compliance: Avoids intermediate isolation, simplifying FDA documentation.
Chemical Reactions Analysis
Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxoacetate moiety to an alcohol or amine, depending on the reducing agent.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sulfur dioxide, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolism. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds share a similar phenylpiperidine skeleton but differ in their substituents and functional groups.
Sulfonamides: These compounds contain a sulfonamide group and are known for their antibacterial activity.
Oxalyl derivatives: These compounds contain an oxalyl group and are used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of isothiazolidine derivatives and is characterized by the presence of a dioxidoisothiazolidin moiety attached to a phenyl ring. Its molecular formula is , with a molar mass of 263.25 g/mol.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways critical for cellular function:
- Inhibition of Dihydropteroate Synthase : Similar to sulfonamides, this compound may mimic para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, leading to impaired folic acid synthesis in bacteria.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .
Antimicrobial Effects
Research indicates that compounds with similar structures exhibit antimicrobial activity. This compound could potentially act against various bacterial strains by disrupting folic acid synthesis.
Antioxidant Activity
The antioxidant capacity has been evaluated using assays such as CUPRAC (cupric acid-reducing antioxidant capacity). The compound demonstrated significant free radical scavenging abilities, indicating its potential role in reducing oxidative damage in biological systems .
Anticancer Potential
Studies on related compounds have shown promising results in anticancer activity. The ability to induce apoptosis in cancer cell lines has been noted, suggesting that this compound may also possess anticancer properties .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the isothiazolidine dioxide moiety and subsequent coupling with the phenylamino-oxoacetate core. Key steps include:
- Acylation : Reacting 4-aminophenyl derivatives with ethyl oxalyl chloride under anhydrous conditions to form the 2-oxoacetate backbone .
- Cyclization : Introducing the 1,1-dioxidoisothiazolidine ring via nucleophilic substitution or cycloaddition, requiring precise pH and temperature control (e.g., 0–5°C for ketone stabilization) .
- Critical Conditions :
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
- Catalysts : Triethylamine (Et₃N) or sodium ethoxide (NaOEt) aids in deprotonation and accelerates coupling .
Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (e.g., hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy : Confirm C=O stretches (1700–1750 cm⁻¹) and S=O vibrations (1150–1300 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+Na]+ peaks) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers address challenges related to the solubility and purification of this compound, especially when dealing with by-products?
Methodological Answer:
- Solubility Issues :
- Use mixed solvents (e.g., DCM/MeOH) for recrystallization .
- Sonication or heating (40–60°C) aids dissolution without decomposition .
- Purification Strategies :
- By-product Mitigation :
- Optimize stoichiometry to prevent over-acylation .
- Quench reactive intermediates (e.g., with aqueous NaHCO₃) to halt side reactions .
Q. What computational methods are suitable for analyzing the non-covalent interactions in this compound, and how do these interactions influence its crystal packing or reactivity?
Methodological Answer:
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Data Triangulation :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
